molecular formula C14H17N5O3 B11522926 4-amino-N'-{[(4-tert-butylphenyl)carbonyl]oxy}-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-{[(4-tert-butylphenyl)carbonyl]oxy}-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B11522926
M. Wt: 303.32 g/mol
InChI Key: BRRBRORXKRTOFZ-UHFFFAOYSA-N
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Description

(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE is a complex organic compound featuring an oxadiazole ring, which is known for its diverse applications in various fields of science and industry. This compound is characterized by its unique structural components, including an amino group and a tert-butylbenzoate moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with appropriate reagents under controlled conditions. For instance, the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures can yield the desired oxadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash column chromatography and recrystallization from suitable solvents like chloroform are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. The presence of the oxadiazole ring, known for its bioactivity, makes it a candidate for drug development and other biomedical applications .

Industry

Industrially, (Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE is unique due to its combination of an oxadiazole ring with a tert-butylbenzoate moiety. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in different fields .

Properties

Molecular Formula

C14H17N5O3

Molecular Weight

303.32 g/mol

IUPAC Name

[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 4-tert-butylbenzoate

InChI

InChI=1S/C14H17N5O3/c1-14(2,3)9-6-4-8(5-7-9)13(20)21-18-11(15)10-12(16)19-22-17-10/h4-7H,1-3H3,(H2,15,18)(H2,16,19)

InChI Key

BRRBRORXKRTOFZ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C(/C2=NON=C2N)\N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C(C2=NON=C2N)N

Origin of Product

United States

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